

In-Depth Technical Guide to the Spectroscopic Data of Codaphniphylline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Codaphniphylline**, a complex Daphniphyllum alkaloid. Due to the historical nature of its initial isolation and characterization, a complete, modern dataset is not readily available in a single public source. The structural elucidation of **Codaphniphylline** was primarily achieved through comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with that of the closely related alkaloid, daphniphylline. This guide compiles and presents the available information in a structured format to aid researchers in the identification and further investigation of this natural product.

Chemical Structure and Properties

Molecular Formula: C30H47NO3

Molecular Weight: 469.7 g/mol

CAS Number: 14694-15-6

Class: Daphniphyllum Alkaloid

Spectroscopic Data

Detailed experimental spectroscopic data for **Codaphniphylline** from its original isolation is not fully digitized in public databases. The structural confirmation often relies on data presented in



primary literature from the time of its discovery and subsequent synthetic efforts. Researchers should refer to the foundational publication by Sasaki, K., and Hirata, Y. in Tetrahedron Letters (1968) for the initial spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like **Codaphniphylline**. While specific peak-by-peak assignments for ¹H and ¹³C NMR are not available in comprehensive public databases, the key structural features were deduced by comparing its spectra with those of daphniphylline.

¹H NMR Data (Predicted and Inferred from Structural Analogs)

A definitive, publicly available ¹H NMR peak list for **Codaphniphylline** is not available. The interpretation relies on the analysis of chemical shifts and coupling constants of similar Daphniphyllum alkaloids. Key expected regions include:

| Chemical Shift (ppm) | Proton Type |
|----------------------|--|
| 0.8 - 2.5 | Aliphatic protons (CH, CH ₂ , CH ₃) |
| 3.0 - 4.5 | Protons adjacent to nitrogen or oxygen |
| 5.0 - 6.0 | Olefinic protons |

¹³C NMR Data (Predicted and Inferred from Structural Analogs)

Similar to the proton NMR data, a complete and assigned ¹³C NMR dataset for **Codaphniphylline** is not readily accessible. The expected chemical shifts based on its structure are:



| Chemical Shift (ppm) | Carbon Type |
|----------------------|--|
| 10 - 60 | Aliphatic carbons (CH, CH ₂ , CH ₃) |
| 60 - 90 | Carbons bonded to heteroatoms (C-N, C-O) |
| 100 - 150 | Olefinic carbons (C=C) |
| > 170 | Carbonyl carbons (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of **Codaphniphylline** would be expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|-----------------------------------|
| ~3400 (broad) | O-H stretch (if hydroxyl present) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbonyl) |
| ~1650 | C=C stretch (alkene) |
| 1000-1300 | C-N and C-O stretches |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion (M+): m/z ≈ 469.7
- Fragmentation Pattern: The fragmentation of Daphniphyllum alkaloids can be complex. Key fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O), methylamine (CH₃NH₂), or formaldehyde (CH₂O), as well as characteristic cleavages of the intricate ring system. A detailed fragmentation study of related Daphniphyllum alkaloids can provide insights into the expected fragmentation pattern of **Codaphniphylline**.



Experimental Protocols

Detailed experimental protocols for the original spectroscopic analysis of **Codaphniphylline** are described in the primary literature. Modern instrumentation would necessitate the following general procedures:

NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of purified Codaphniphylline in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
- Data Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
 dissolving the compound in a volatile solvent and allowing the solvent to evaporate, or by
 preparing a KBr pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for purification.
- Data Acquisition: Acquire the mass spectrum, including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis.

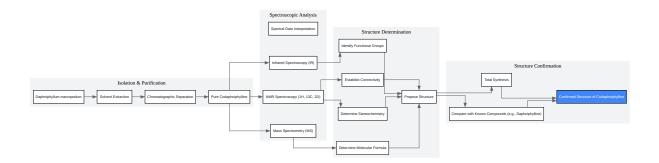
Biological Activity and Signaling Pathways



Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of **Codaphniphylline**. Research on other Daphniphyllum alkaloids has indicated a range of biological activities, but a direct link to a specific signaling pathway for **Codaphniphylline** has not been established in the available literature. Further investigation is required to elucidate its pharmacological profile.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **Codaphniphylline**, based on the available information.



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Caption: Workflow for the isolation and structure elucidation of **Codaphniphylline**.

This guide serves as a foundational resource for researchers working with **Codaphniphylline**. For definitive spectral data, direct consultation of the primary literature is strongly recommended. Further research into the biological activities of this compound is warranted to uncover its potential therapeutic applications.

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